molecular formula C3H8OS2 B125519 Dimercaprol CAS No. 59-52-9

Dimercaprol

Cat. No. B125519
CAS RN: 59-52-9
M. Wt: 124.23 g/mol
InChI Key: WQABCVAJNWAXTE-UHFFFAOYSA-N
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Description

Dimercaprol Description

Dimercaprol, also known as British anti-lewisite (BAL), is a chelating agent originally developed as an antidote for lewisite, a chemical warfare agent. It has since been used to treat poisoning by arsenic, gold, lead, mercury, and other heavy metals. Dimercaprol works by binding to the metal ions, forming chelates that are more soluble and can be excreted from the body, thereby preventing and reversing the toxic effects of these metals .

Synthesis Analysis

The synthesis of dimercaprol-related compounds has been explored in various studies. For instance, 2,5-dimercapto-2,5-dimethyltetrahydrothiophene was synthesized through the reaction of 1-iodopropan-2-one with hydrogen

Scientific Research Applications

Chelation Therapy in Metal Intoxication

Dimercaprol is extensively used in chelation therapy for reducing the toxic effects of metals. It binds to toxic metal ions, forming complex structures that are easily excreted, thereby removing metals from the body. Its primary use has been in the treatment of lead or arsenic poisoning. However, due to its side effects, researchers have developed less toxic analogues like meso-2,3-dimercaptosuccinic acid (DMSA) and combination therapies (Flora & Pachauri, 2010) source.

Antidote Against Non-Metallic Pesticides

Sodium dimercaptopropane sulfonate, a substitute for dimercaprol, has been found effective against non-metallic pesticides. Extensive animal experiments and clinical trials in China have confirmed its strong antidotal effect, particularly against nereistoxin insecticides, Chlordimeform, bactericide 402, and tetramine (Chen & Lu, 2016) source.

Neuroprotection Strategy

Dimercaprol has shown promise as an acrolein scavenger, a toxic byproduct of lipid peroxidation associated with various pathological processes including spinal cord injury and Alzheimer's disease. Its ability to bind and neutralize acrolein, thereby protecting cells from acrolein-mediated toxicity, positions it as a potential candidate for neuroprotection (Tian & Shi, 2017) source.

Imaging and Therapy in Nuclear Medicine

Dimercaptosuccinic acid (DMSA), an analog of dimercaprol, is utilized in nuclear medicine. Two types of technetium-99m DMSA complexes, trivalent and pentavalent, have diagnostic and therapeutic applications in clinical settings (Shukla & Mittal, 2015) source.

Treatment of Massive Arsenic Poisoning

In cases of massive arsenic poisoning, dimercaprol has been used in conjunction with hemodialysis. Despite concerns about its toxicity and influence on arsenic clearance during hemodialysis, it remains a part of the treatment protocol. This approach has shown effectiveness in recovery from severe arsenic intoxication (Mathieu et al., 2005) source.

Catalytic Applications

Dimercaprol, as a chelating agent, has been used in the synthesis of new organometallic compounds. These compounds demonstrate good catalytic activity in oxidation reactions of various alcohols and aliphatic compounds under mild conditions (Keshipour & Mirmasoudi, 2018) source.

Therapeutic Response in Chemical Warfare

Dimercaprol has shown therapeutic efficacy in limiting damage from sulfur mustard, a chemical warfare agent, in animal models. It modifies gene expression profiles in exposed tissues, which correlates with its efficacy in reducing skin lesions and toxicity (Dillman et al., 2006) source.

Analysis in Quality Control and Monitoring Water Pollution

A spectrophotometric method using dimercaprol has been developed for the analysis of mercaptopurine and dimercaprol in water. This method helps in quality control and monitoring water pollution, providing a reliable way to detect these substances in environmental samples (Singh, 2021) source.

Safety And Hazards

Dimercaprol has toxic potential, and its use may be followed by a variety of adverse effects . It is not recommended for people with peanut allergies as it is typically formulated as a suspension in peanut oil . It is unclear if use in pregnancy is safe for the baby . Use of Dimercaprol has been considered in only the most severe cases of polonium poisoning due to its potential toxicity . Dimercaprol is contraindicated in most instances of hepatic insufficiency . Dimercaprol should be discontinued or used with extreme caution if acute renal insufficiency develops during therapy .

Future Directions

In late February 2023, Akorn Pharma, the sole manufacturer of Dimercaprol, filed for bankruptcy and closed all facilities . As such, no additional Dimercaprol will be produced at this time . For patients presenting with lead poisoning, we recommend the following: Consultation with the regional poison center or institutional toxicologists should be done as soon as lead toxicity is suspected . For patients who require chelation therapy but are not encephalopathic, monotherapy with succimer or intravenous disodium calcium EDTA are possible treatments .

properties

IUPAC Name

2,3-bis(sulfanyl)propan-1-ol
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InChI

InChI=1S/C3H8OS2/c4-1-3(6)2-5/h3-6H,1-2H2
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InChI Key

WQABCVAJNWAXTE-UHFFFAOYSA-N
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Canonical SMILES

C(C(CS)S)O
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Molecular Formula

C3H8OS2
Record name 2,3-DIMERCAPTO-1-PROPANOL
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DSSTOX Substance ID

DTXSID5040461
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Molecular Weight

124.23 g/mol
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Physical Description

2,3-dimercapto-1-propanol is a clear colorless viscous liquid with a pungent offensive odor of mercaptans. Used as a medicine and an antidote to the chemical warfare agent LEWISITE., Clear to slightly yellow liquid with a pungent odor; [HSDB] Viscous oily liquid; [Merck Index] Strong, offensive odor; [MSDSonline], Solid
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Boiling Point

248 °F at 15 mmHg (NTP, 1992), BP: 68-69 °C at 0.0001 mm Hg; 83 °C at 0.8 mm Hg, BP: 120 °C at 15 mm Hg
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Flash Point

greater than 235 °F (NTP, 1992), Flash Point > 235 °F
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Solubility

10 to 50 mg/mL at 68 °F (NTP, 1992), Soluble in ether, ethanol; slightly soluble in chloroform, Soluble in vegetable oils, Solubility in water: 8.7 g/100 mL
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Density

1.2463 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.2385 at 25 °C/4 °C
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Vapor Density

4.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.3 (Air = 1)
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Vapor Pressure

4.92 mmHg at 77 °F (NTP, 1992), 4.92 [mmHg], VP: 1.9 mm Hg at 80 °C; 40 mm Hg at 140 °C.
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Mechanism of Action

The sulfhydryl groups of dimercaprol form complexes with certain heavy metals thus preventing or reversing the metallic binding of sulfhydryl-containing enzymes. The complex is excreted in the urine., Dimercaprol is much more effective when given as soon as possible after exposure to the metal because it is more effective in preventing inhibition of sulfhydryl enzymes than in reactivating them. Dimercaprol antagonizes the biological actions of metals that form mercaptides with essential cellular sulfhydryl groups, principally arsenic, gold, and mercury. It also is used in combination with CaNa2EDTA to treat lead poisoning, especially when evidence of lead encephalopathy exists. Intoxication by selenites, which also oxidize sulfhydryl enzymes, is not influenced by dimercaprol, The pharmacological actions of dimercaprol result from formation of chelation complexes between its sulfhydryl groups and metals. The molecular properties of the dimercaprol-metal chelate have considerable practical significance. With metals such as mercury, gold, and arsenic, the strategy is to attain a stable complex to promote elimination of the met al. Dissociation of the complex and oxidation of dimercaprol can occur in vivo. Furthermore, the sulfur-metal bond may be labile in the acidic tubular urine, which may increase delivery of metal to renal tissue and increase toxicity. The dosage regimen therefore is designed to maintain a concentration of dimercaprol in plasma adequate to favor the continuous formation of the more stable 2:1 (BAL-metal) complex and its rapid excretion. However, because of pronounced and dose-related side effects, excessive plasma concentrations must be avoided. The concentration in plasma therefore must be maintained by repeated fractional dosage until the offending metal can be excreted., Ca2+ is involved in the regulation of a variety of physiological processes, but a persistent increase in free cytosolic Ca2+ concentrations may contribute to cell injury. Dimercaprol (BAL) is a compound used in the treatment of mercury intoxication, but presents low therapeutic efficacy. The molecular mechanism responsible for the BAL toxicity is poorly known. In the present study, the effect of BAL and inorganic and organic mercury on Ca2+ transport by Ca2+-ATPases located in the sarco/endoplasmic reticulum of fast-skeletal muscle and brain was examined. Ca2+ uptake by brain and fast-skeletal muscle microsomes was inhibited in a dose-dependent manner by Hg2+. The calculated IC50 for Ca2+ uptake inhibition by HgCl2 was 1.05+/-0.09 microM (n = 8) for brain and 0.72+/-0.06 microM (n = 9) for muscle. The difference was significant at p < 0.01 (data expressed as mean +/- SD). At a low concentration (1 microM), 2,3-dimer-captopropanol had no effect on Ca2+ uptake by brain or muscle vesicles and did not abolish the inhibition caused by Hg2+. A high concentration of BAL (1 mM) nearly abolished the inhibition caused by 1.75 microM HgCl2 or 6 microM CH3HgCl in skeletal muscle. Surprisingly, at intermediate concentrations (40-100 microM) BAL partially inhibited Ca2+ transport in brain but had no effect on muscle. Furthermore, ATP hydrolysis by brain or muscle microsomes was not inhibited by BAL. These results suggest that in brain microsomes BAL affects in a different way Ca2+ transport and ATP hydrolysis. The increase in BAL concentration observed after toxic administration of this compound to experimental animals may contribute to deregulate Ca2+ homoeostasis and, consequently, to the neurotoxicity of BAL.
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Product Name

Dimercaprol

Color/Form

Viscous oily liquid, Colorless

CAS RN

59-52-9
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Melting Point

< 25 °C, 77 °C
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Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dimercaprol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4004
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9,960
Citations
L Dawn, L Whited - StatPearls [Internet], 2022 - ncbi.nlm.nih.gov
… Therefore, it is crucial to maintain a dimercaprol concentration in the plasma that favors the continuous formation and excretion of the stable dimercaprol-metal complex. …
Number of citations: 9 www.ncbi.nlm.nih.gov
JA Vilensky, K Redman - Annals of emergency medicine, 2003 - Elsevier
Emergency physicians are familiar with British anti-Lewisite (BAL) because it is a heavy metal-chelating agent that is recommended in some cases of metal poisoning, especially arsenic…
Number of citations: 145 www.sciencedirect.com
H Mückter, B Lieb, FX Reich, G Hunder… - Human & …, 1997 - journals.sagepub.com
1 Dimercaprol (BAL), 2,3-dimercaptopropanesulpho nate sodium (DMPS) and meso-2,3-dimercaptosucci nic acid (DMSA) are effective arsenic antidotes, but the question which one is …
Number of citations: 94 journals.sagepub.com
M Hauptman, AD Woolf - History of Modern Clinical Toxicology, 2022 - Elsevier
British anti-lewisite or BAL, also known as dimercaprol, has a rich history as the first dithiol-based chelating medication and antidote. BAL was the first chelating agent to be used in …
Number of citations: 2 www.sciencedirect.com
EI Short - Journal of Pharmacy and Pharmacology, 1952 - academic.oup.com
… of the combination with a dithiol derivative, such as dimercaprol to see if the reduction in toxicity … of dimercaprol, which has been given the name “balmersal” and the disodium salt of 2:3- …
Number of citations: 4 academic.oup.com
T Dalhamn, L Friberg - Acta Pharmacologica et Toxicologica, 1955 - Wiley Online Library
… The cadmium injrctions were given about 9 am and the dimercaprol injections at 10.30 am, 1 … The effects of cadmium and dimercaprol was studied on changes in the animals' weight, …
Number of citations: 44 onlinelibrary.wiley.com
KM Murray, JC Hedgepeth - Drug intelligence & clinical …, 1988 - journals.sagepub.com
… Three weeks after admission to our hospital, dimercaprol … ion' and prevents the dimercaprolmercury complex from dissociating … To determine the effectiveness of the dimercaprol …
Number of citations: 20 journals.sagepub.com
T Emanuelli, JB Rocha, ME Pereira… - Pharmacology & …, 1996 - europepmc.org
… and dimercaprol in vitro. In the absence of preincubation, 0-500 muM dimercaprol potentiated the … In the presence of preincubation, and 100 and 250 muM dimercaprol enhanced ALA-D …
Number of citations: 79 europepmc.org
RD Hughes, BG Gazzard, MA Hanid… - British Medical …, 1977 - ncbi.nlm.nih.gov
… dimercaprol than in patients given cysteamine, and the severity of hepatic necrosis found on liver biopsy was also greater in the dimercaprol … reduced in the dimercaprol group (6 73 0-3 …
Number of citations: 30 www.ncbi.nlm.nih.gov
JM Walshe, NAR Munro - Archives of neurology, 1995 - jamanetwork.com
Lang and colleagues 1 describe a patient with Wilson's disease who deteriorated and died after the initiation of treatment with zinc salts. They refute the claim by Hoogenraad and Van …
Number of citations: 80 jamanetwork.com

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